molecular formula C25H33N5O10 B1212444 Trimetrexate glucuronate CAS No. 82952-64-5

Trimetrexate glucuronate

Katalognummer B1212444
CAS-Nummer: 82952-64-5
Molekulargewicht: 563.6 g/mol
InChI-Schlüssel: ZCJXQWYMBJYJNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Trimetrexate glucuronate's synthesis and metabolic disposition have been characterized in detail. It undergoes extensive metabolism, with a significant portion of the dose being metabolized and only a small fraction excreted unchanged. The metabolic pathways include N-dealkylation, oxidation, and conjugation processes, leading to various metabolites, including glucuronide conjugates (Wong et al., 1990).

Molecular Structure Analysis

The molecular structure of trimetrexate has been elucidated through crystallography, revealing its conformational features and providing insights into its interaction with dihydrofolate reductase (DHFR). Trimetrexate's structure enables its potent inhibition of DHFR, a key enzyme in the folate pathway, which is crucial for DNA and RNA synthesis (Sutton & Cody, 1987).

Chemical Reactions and Properties

Trimetrexate's chemical stability and reactions under physiological conditions are essential for its pharmacological efficacy. Its stability in infusion solutions has been studied, indicating a relatively long half-life and a predictable degradation pathway, which is vital for its therapeutic application (Stetson, Shukla & Ensminger, 1991).

Physical Properties Analysis

The lipophilicity of trimetrexate is a critical physical property that enhances its cellular uptake and distribution. Its ability to passively diffuse across cell membranes differentiates it from other antifolates and contributes to its effectiveness against various pathogens and tumor cells.

Chemical Properties Analysis

As a potent inhibitor of DHFR, trimetrexate's chemical properties allow it to bind effectively to the enzyme, inhibiting the folate pathway. This mechanism is crucial for its action against tumors and pathogens like Toxoplasma gondii, demonstrating its broad spectrum of activity (Allegra et al., 1987).

Wissenschaftliche Forschungsanwendungen

1. Clinical Trials in Cancer Treatment

Trimetrexate glucuronate (TMTX) has been explored in clinical trials for various cancers. A study conducted by Grochow et al. (1989) found that TMTX, when administered intravenously for 5 consecutive days every 3 weeks, showed potential as a treatment for advanced solid tumors, albeit with dose-limiting toxicity primarily manifested as neutropenia (Grochow et al., 1989). Furthermore, Maroun et al. (1988) evaluated TMTX in combination with cisplatin or etoposide in non-small cell lung cancer patients, noting its tolerability and the potential for establishing maximum tolerated dosage levels (Maroun et al., 1988).

2. Investigations in Metastatic Malignant Melanoma

In the context of metastatic malignant melanoma, Odujinrin et al. (1990) conducted a study using TMTX. The treatment was well-tolerated, but at the dose level and schedule used, it did not demonstrate effectiveness for treating disseminated malignant melanoma (Odujinrin et al., 1990).

3. Activity in Non-Small Cell Lung Cancer

A study by Maroun (1988) found that TMTX showed activity in nonsmall cell lung cancer, with a subset of patients achieving partial response and manageable myelosuppression as the primary toxicity (Maroun, 1988).

4. Potential Anti-Kaposi Sarcoma Effect

Harris (1996) reported on a patient with AIDS who showed a significant decrease in tumor burden from Kaposi's sarcoma after treatment with TMTX, suggesting a potential activity against Kaposi's sarcoma (Harris, 1996).

5. Metabolic Disposition Studies

Wong et al. (1990) characterized the metabolic disposition of TMTX in rats, revealing insights into its biotransformation and excretion, an important aspect for understanding its pharmacokinetics and potential applications (Wong et al., 1990).

6. Combination Therapy with Cyclophosphamide

Mattson et al. (1988) explored the combination of TMTX with cyclophosphamide in patients with metastatic or inoperable nonsmall cell lung cancer. This study aimed to determine the maximum tolerated dose and observed that the combination was active against this cancer type (Mattson et al., 1988).

Safety And Hazards

Trimetrexate glucuronate is classified as a reproductive toxicity, Category 2 . The most common adverse effect associated with trimetrexate is myelosuppression (neutropenia and thrombocytopenia); this is mitigated by coadministration of calcium folinate and is generally reversible upon dosage reduction or discontinuation .

Eigenschaften

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)/t;2-,3+,4-,5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJXQWYMBJYJNB-LRDBBFHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90273968
Record name Trimetrexate glucuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90273968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimetrexate glucuronate

CAS RN

82952-64-5
Record name Trimetrexate glucuronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82952-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimetrexate glucuronate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082952645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimetrexate glucuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90273968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETREXATE GLUCURONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L137U4A79K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimetrexate glucuronate
Reactant of Route 2
Trimetrexate glucuronate
Reactant of Route 3
Reactant of Route 3
Trimetrexate glucuronate
Reactant of Route 4
Reactant of Route 4
Trimetrexate glucuronate
Reactant of Route 5
Trimetrexate glucuronate
Reactant of Route 6
Trimetrexate glucuronate

Citations

For This Compound
246
Citations
LB Grochow, DA Noe, DS Ettinger… - Cancer chemotherapy …, 1989 - Springer
Trimetrexate glucuronate (TMTX), a non-classic folate antagonist, has been evaluated clinically on several schedules. We studied TMTX given as an iv bolus over 5–30 min every 3 …
Number of citations: 20 link.springer.com
LB Grochow, DA Noe, GB Dole… - JNCI: Journal of the …, 1989 - academic.oup.com
Trimetrexate glucuronate (TMTX), a nonclassical folate antagonist, has been evaluated clinically on several schedules. We have studied TMTX administered as an iv bolus for 5 …
Number of citations: 33 academic.oup.com
DHW Ho, WP Covington, SS Legha… - Clinical …, 1987 - Wiley Online Library
The clinical pharmacokinetics of trimetrexate were determined in 11 patients during the phase I trial. The plasma drug disappearance curve was triphasic, with at 1/2α of 8 ± 5 minutes, t …
Number of citations: 30 ascpt.onlinelibrary.wiley.com
JL Marshall, RJ DeLap - Clinical pharmacokinetics, 1994 - Springer
Trimetrexate represents one of a number of new antimetabolites that have been studied in malignant, rheumatological and infectious disease. Methotrexate, the classical antifolate agent…
Number of citations: 30 link.springer.com
FM Balis, CM Lester, DG Poplack - Cancer research, 1986 - AACR
… keys, it was diluted with cold trimetrexate glucuronate to a specific activity of 1.8 ^Ci/mg and filtered through a 0.22-^m filter. The purity of both the acetate salt and the 14C-labeled …
Number of citations: 31 aacrjournals.org
RG Amado, LS Rosen, JR Hecht, LS Lin, PJ Rosen - Annals of oncology, 2002 - Elsevier
… Patients were entered into one of four cohorts to receive trimetrexate glucuronate at 20, 30, 40 or 50 mg/m 2 weekly. As folinic acid can exacerbate the toxicity associated with PVI 5-FU, …
Number of citations: 4 www.sciencedirect.com
GR Hudes, F LaCreta, J Walczak, P Tinsley, S Litwin… - Cancer research, 1991 - AACR
… Grochow, LB, Noe, DA, Ettinger, DS, and Donehower, RC A Phase I trial of trimetrexate glucuronate (NSC 352122) given every 3 weeks: clinical pharmacology and pharmacodynamics. …
Number of citations: 10 aacrjournals.org
PJ Harris - AIDS Patient Care and STDs, 1996 - liebertpub.com
… trimetrexate glucuronate and leucovorin rescue were administered, his tumor burden decreased significantly, suggesting that trimetrexate glucuronate … that trimetrexate glucuronate may …
Number of citations: 3 www.liebertpub.com
PL Stetson, UA Shukla, WD Ensminger - Journal of Chromatography A, 1991 - Elsevier
… The present study was designed to characterize the stability of the TMQ drug preparation (Trimetrexate glucuronate) in sterile, amberized glass vials during prolonged incubation (8 …
Number of citations: 4 www.sciencedirect.com
PJ O'Dwyer, DD Shoemaker, J Plowman… - Investigational New …, 1985 - Springer
Trimetrexate, a 2,4-diaminoquinazoline derivative, is a new antifol recently introduced into clinical trials. It differs from methotrexate principally in its transport (not carrier-mediated), and …
Number of citations: 38 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.